molecular formula C25H24N4OS2 B12011122 N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide CAS No. 539809-35-3

N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

Cat. No.: B12011122
CAS No.: 539809-35-3
M. Wt: 460.6 g/mol
InChI Key: FLOWLHNONVSXRK-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a research-grade chemical compound identified as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as the "wasabi receptor," and is a key mediator in the pain and inflammation signaling pathways, particularly in response to environmental irritants and endogenous inflammatory mediators. As documented in scientific literature, this compound acts by blocking the channel pore from the intracellular side, effectively inhibiting channel activation by known agonists such as allyl isothiocyanate (AITC) and cinnamaldehyde. Its primary research value lies in its utility as a pharmacological tool for elucidating the complex role of TRPA1 in various pathophysiological conditions, including neuropathic and inflammatory pain, respiratory diseases, and itch. Researchers employ this antagonist in in vitro and in vivo models to dissect TRPA1-specific mechanisms and to validate its potential as a therapeutic target for a range of sensory disorders. The compound's structure, featuring a 1,2,4-triazole core, is characteristic of a class of synthetic molecules developed for high-affinity interaction with ion channels, making it a critical asset for neuroscience and analgesic drug discovery research.

Properties

CAS No.

539809-35-3

Molecular Formula

C25H24N4OS2

Molecular Weight

460.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N4OS2/c1-18-8-12-20(13-9-18)26-24(30)17-32-25-28-27-23(29(25)21-6-4-3-5-7-21)16-31-22-14-10-19(2)11-15-22/h3-15H,16-17H2,1-2H3,(H,26,30)

InChI Key

FLOWLHNONVSXRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting specific functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to N-(4-Methylphenyl)-2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide exhibit promising anticancer properties. For instance, studies on structurally similar triazole-coupled acetamides have shown significant activity against liver cancer cell lines (HepG2). Compounds in this category demonstrated IC50 values ranging from 16.782 µg/mL to 20.667 µg/mL, indicating moderate to strong anticancer effects .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Several studies report moderate to good activity against various pathogens, including Staphylococcus aureus and Enterobacter aerogenes. The presence of the triazole ring is believed to enhance these biological activities due to its ability to disrupt microbial cell function .

Agricultural Applications

In addition to its medicinal properties, this compound may have potential applications in agriculture as a fungicide or pesticide. The triazole moiety is known for its efficacy in inhibiting fungal growth, making it a candidate for further exploration in crop protection strategies.

Case Studies and Research Findings

  • Ultrasound-Assisted Synthesis :
    • A study demonstrated the efficiency of ultrasound-assisted methods in synthesizing triazole derivatives with improved yields and shorter reaction times compared to traditional methods .
  • In Vitro Anticancer Evaluation :
    • A series of N-substituted 1,2,4-triazole derivatives were synthesized and tested against HepG2 cells. The results indicated that certain modifications significantly enhanced their anticancer activity .
  • Antimicrobial Screening :
    • Another investigation focused on the antimicrobial properties of various triazole derivatives, revealing that several compounds exhibited notable activity against common bacterial strains .

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a broader class of 1,2,4-triazole acetamides. Key structural analogs include:

Compound Name Triazole Substituents (Position 4/5) Acetamide Side Chain Modifications Molecular Weight (g/mol)
Target Compound 4-phenyl; 5-[(4-methylphenyl)sulfanyl]methyl N-(4-methylphenyl) 492.62
N-(4-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide 4,5-diphenyl N-(4-acetamidophenyl) 459.54
N-(4-Acetamidophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl); 5-(4-chlorophenyl) N-(4-acetamidophenyl) 496.99
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl; 5-(4-pyridinyl) N-(4-methoxyphenyl) 414.47

Key Structural Insights :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance bioactivity by improving electrophilicity and target binding.
  • Heterocyclic substitutions (e.g., pyridinyl in ) influence solubility and receptor interactions.
  • Bulky substituents (e.g., diphenyl in ) may reduce metabolic stability but increase steric hindrance.
Physical and Chemical Property Comparisons
Property Target Compound Compound Compound
Melting Point (°C) Not reported 110.0 (analog) 242.1–243.3
Solubility Likely low (lipophilic) Moderate (Cl group) Higher (pyridinyl)
IR Spectral Peaks (cm⁻¹) N-H (~3240), C=O (~1669) Similar C=N (~1541)

Notes:

  • Melting points correlate with molecular symmetry and intermolecular interactions (e.g., hydrogen bonding in ).
  • Sulfanyl (C-S) stretches in IR spectra appear at ~670–681 cm⁻¹ across analogs .

Mechanistic Insights :

  • Antimicrobial Activity : Chlorine and methoxy groups improve lipid bilayer penetration .
  • Antioxidant Activity : Electron-deficient aromatic rings stabilize radical intermediates .
  • Enzyme Inhibition : Sulfanyl groups coordinate with metal ions in enzyme active sites .

Biological Activity

N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N6OS
  • CAS Number : 680594-42-7
  • Molar Mass : 368.46 g/mol
  • Hazard Class : Irritant

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to possess significant activity against various bacterial strains. In a study focusing on related triazole compounds, those with specific substitutions demonstrated inhibition zones ranging from 16 to 25 mm against pathogens like Staphylococcus aureus and Candida albicans .

CompoundActivityInhibition Zone (mm)Target Pathogen
1Moderate16–22Staphylococcus aureus
2Significant20–25Candida albicans
3Good15–20Escherichia coli

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies using HepG2 liver cancer cells revealed that certain triazole derivatives exhibited significant cell viability inhibition at concentrations as low as 12.5 µg/mL . The structure-activity relationship (SAR) analysis indicated that electron-donating groups at specific positions on the aryl ring enhance anti-proliferative activity.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents in modulating biological activity. Compounds with electron-donating groups such as methyl at ortho and meta positions showed enhanced activity compared to those with electron-withdrawing groups. This trend suggests that the electronic nature of substituents plays a crucial role in the compound's interaction with biological targets .

Synthesis and Evaluation

A systematic evaluation of this compound was conducted through various synthetic routes. The ultrasound-assisted synthesis method proved effective in generating derivatives with improved yields and purities .

In vivo studies further confirmed the antimicrobial efficacy of synthesized derivatives against a range of pathogens, reinforcing their potential as therapeutic agents .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group coupling, and acetamide functionalization. Key steps:

  • Triazole formation : Use cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or DMF (80–100°C, 6–12 hours) .
  • Sulfanyl coupling : Employ coupling agents like EDCI/HOBt in dichloromethane at 0–25°C to link sulfanyl-acetamide moieties .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (lower for sensitive steps), and catalyst loading (e.g., 1.2 equiv. EDCI) to reduce side products . Typical Yields : 45–70% after HPLC purification .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole carbons at δ 150–160 ppm) .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient, 0.1% TFA) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 538.62) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies highlight:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Enzyme inhibition : IC₅₀ of 1.2 µM against COX-2 due to triazole-mediated binding .
  • Cytotoxicity : Moderate activity (IC₅₀ 25–50 µM) against MCF-7 breast cancer cells .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to mitigate side reactions during triazole ring formation?

Use a factorial design approach:

ParameterOptimal RangeImpact on Yield
Temperature80–85°CPrevents decomposition of intermediates
SolventEthanol (anhydrous)Enhances cyclization kinetics
Reaction Time8–10 hoursBalances completion vs. by-product formation
Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust in real-time .

Q. What computational strategies are effective in predicting binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 3LN1). Key findings:
  • Sulfanyl groups form hydrogen bonds with Arg120 and Tyr355 .
  • Triazole rings participate in π-π stacking with Phe518 .
    • MD Simulations : 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .

Q. How can contradictory bioactivity data across studies be resolved?

Common issues and solutions:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Structural analogs : Compare activity of derivatives (see table below) to identify SAR trends :
Derivative ModificationBioactivity Shift
4-Methylphenyl → 4-Chlorophenyl2x increase in COX-2 IC₅₀
Acetamide → PropionamideReduced cytotoxicity

Q. What strategies improve regioselectivity in triazole substitution during synthesis?

  • Directing groups : Install electron-withdrawing groups (e.g., nitro) at C4 of phenyl rings to bias substitution at C5 .
  • Protecting groups : Use Boc-protected amines to prevent undesired N-alkylation .
  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours) and improves regioselectivity by 20% .

Q. How does the compound’s stability under varying pH and light conditions affect experimental design?

  • pH stability : Degrades rapidly at pH <3 (hydrolysis of acetamide) and >10 (sulfanyl oxidation). Use buffered solutions (pH 6–8) for bioassays .
  • Light sensitivity : Store in amber vials at –20°C; UV-Vis shows λmax at 270 nm (photodegradation threshold) .

Q. Which advanced spectroscopic methods resolve ambiguities in structural elucidation?

  • 2D NMR : HSQC and HMBC to assign quaternary carbons (e.g., triazole C3 at δ 152 ppm) .
  • X-ray crystallography : Confirms dihedral angles between triazole and phenyl rings (e.g., 85.3° in analog structures) .

Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic assays : Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., vs. COX-2) .
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd = 0.8 µM) and stoichiometry (n = 1:1) .
  • CRISPR-Cas9 knockouts : Confirm target specificity (e.g., reduced activity in COX-2 KO cell lines) .

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